![molecular formula C11H11N3 B13885776 2-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B13885776.png)
2-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole is a nitrogen-containing heterocyclic compound. It features a fused ring system that includes both pyrrole and imidazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the condensation of a phenyl-substituted amine with a suitable diketone under acidic or basic conditions, followed by cyclization to form the fused ring system . Another approach is the intramolecular cyclization of amido-nitriles, which can be catalyzed by nickel or other transition metals .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly conjugated system, while substitution reactions could introduce functional groups like halogens or alkyl chains .
Applications De Recherche Scientifique
2-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolopyrazine: Another nitrogen-containing heterocyclic compound with similar biological activities.
Imidazole Derivatives: Compounds like benzimidazole and triazole share structural similarities and biological activities.
Uniqueness
2-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. These properties can enhance its biological activity and make it a valuable scaffold for drug discovery .
Propriétés
Formule moléculaire |
C11H11N3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
2-phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole |
InChI |
InChI=1S/C11H11N3/c1-2-4-8(5-3-1)11-13-9-6-12-7-10(9)14-11/h1-5,12H,6-7H2,(H,13,14) |
Clé InChI |
WJBALOFTAMILCM-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CN1)N=C(N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



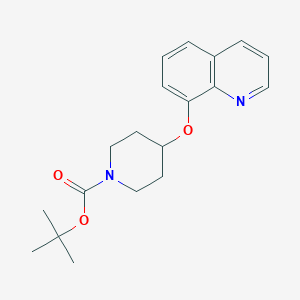
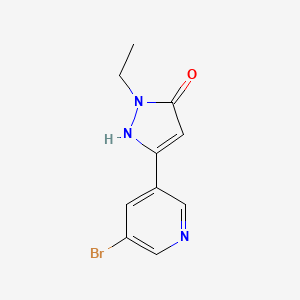
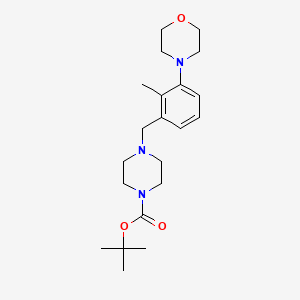
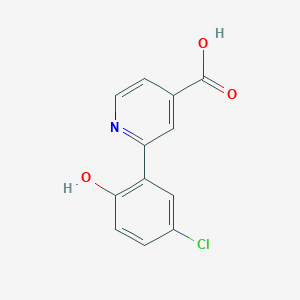

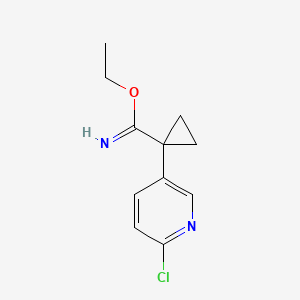
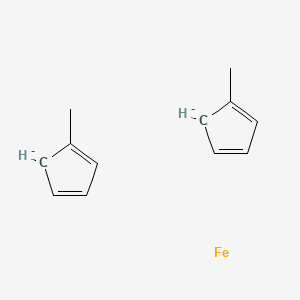
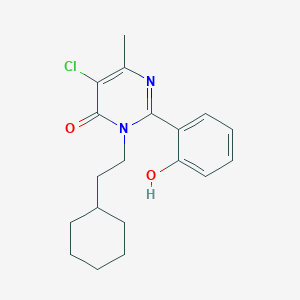
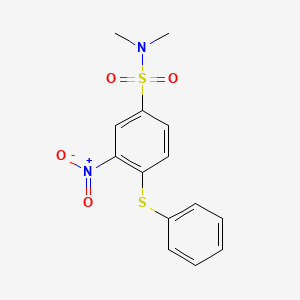
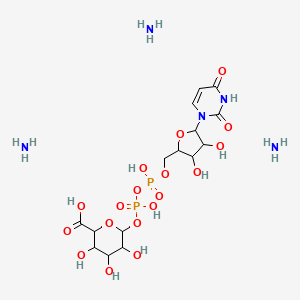
![tert-butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate](/img/structure/B13885767.png)
![N'-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13885768.png)
![2-(4-Methoxyphenyl)-oxazolo[5,4-b]pyridine](/img/structure/B13885770.png)
